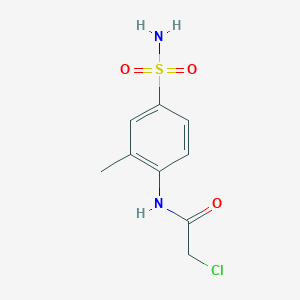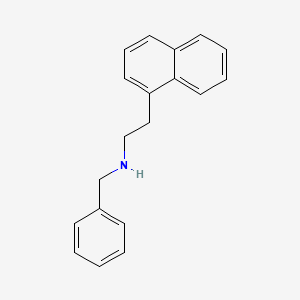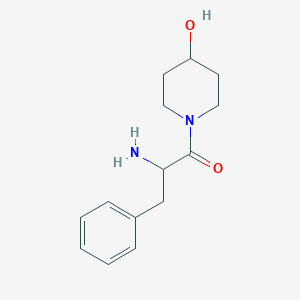
2-(2-Benzylmorpholin-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzylmorpholin-4-yl)butanoic acid, also known as BMB, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMB is a derivative of the naturally occurring amino acid, gamma-aminobutyric acid (GABA), and has been shown to have a range of biological effects. In
Scientific Research Applications
2-(2-Benzylmorpholin-4-yl)butanoic acid has been studied for its potential therapeutic applications in a range of diseases and conditions. Some of the areas of research include:
1. Neurological disorders: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has been suggested that 2-(2-Benzylmorpholin-4-yl)butanoic acid may act by modulating GABAergic neurotransmission and reducing oxidative stress.
2. Cardiovascular diseases: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have vasodilatory effects and to improve cardiac function in animal models of heart failure. It has been suggested that 2-(2-Benzylmorpholin-4-yl)butanoic acid may act by activating potassium channels and reducing calcium influx.
3. Cancer: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have anti-proliferative effects in several cancer cell lines, including breast, lung, and prostate cancer. It has been suggested that 2-(2-Benzylmorpholin-4-yl)butanoic acid may act by inhibiting the mTOR signaling pathway and inducing apoptosis.
Mechanism of Action
The exact mechanism of action of 2-(2-Benzylmorpholin-4-yl)butanoic acid is not fully understood, but it is thought to act by modulating the activity of ion channels and receptors in the nervous system and other tissues. 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to activate potassium channels and inhibit calcium influx, which may contribute to its vasodilatory and cardioprotective effects. 2-(2-Benzylmorpholin-4-yl)butanoic acid has also been shown to modulate GABAergic neurotransmission, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(2-Benzylmorpholin-4-yl)butanoic acid has a range of biochemical and physiological effects, including:
1. Vasodilation: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have vasodilatory effects in animal models and in human volunteers. This may be due to its ability to activate potassium channels and inhibit calcium influx.
2. Neuroprotection: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have neuroprotective effects in animal models of neurological disorders. This may be due to its ability to modulate GABAergic neurotransmission and reduce oxidative stress.
3. Anti-proliferative: 2-(2-Benzylmorpholin-4-yl)butanoic acid has been shown to have anti-proliferative effects in several cancer cell lines. This may be due to its ability to inhibit the mTOR signaling pathway and induce apoptosis.
Advantages and Limitations for Lab Experiments
2-(2-Benzylmorpholin-4-yl)butanoic acid has several advantages and limitations for lab experiments. Some of the advantages include:
1. 2-(2-Benzylmorpholin-4-yl)butanoic acid is a relatively stable compound that can be easily synthesized and purified.
2. 2-(2-Benzylmorpholin-4-yl)butanoic acid has a range of biological effects that make it a useful tool for studying ion channels, neurotransmitters, and signaling pathways.
3. 2-(2-Benzylmorpholin-4-yl)butanoic acid has potential therapeutic applications in several diseases and conditions.
Some of the limitations of 2-(2-Benzylmorpholin-4-yl)butanoic acid for lab experiments include:
1. 2-(2-Benzylmorpholin-4-yl)butanoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
2. 2-(2-Benzylmorpholin-4-yl)butanoic acid has a relatively short half-life, which may limit its usefulness in some experiments.
3. 2-(2-Benzylmorpholin-4-yl)butanoic acid may have off-target effects that could confound experimental results.
Future Directions
There are several future directions for research on 2-(2-Benzylmorpholin-4-yl)butanoic acid. Some of the areas of research include:
1. Further studies on the safety and efficacy of 2-(2-Benzylmorpholin-4-yl)butanoic acid in humans.
2. Studies on the pharmacokinetics and pharmacodynamics of 2-(2-Benzylmorpholin-4-yl)butanoic acid.
3. Studies on the molecular mechanisms underlying the biological effects of 2-(2-Benzylmorpholin-4-yl)butanoic acid.
4. Development of new synthetic methods for 2-(2-Benzylmorpholin-4-yl)butanoic acid that improve yield and purity.
5. Studies on the potential therapeutic applications of 2-(2-Benzylmorpholin-4-yl)butanoic acid in other diseases and conditions.
In conclusion, 2-(2-Benzylmorpholin-4-yl)butanoic acid is a chemical compound that has potential therapeutic applications in several diseases and conditions. Its biological effects have been extensively studied, and it has been shown to have vasodilatory, neuroprotective, and anti-proliferative effects. Further research is needed to fully understand the mechanism of action of 2-(2-Benzylmorpholin-4-yl)butanoic acid and its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-Benzylmorpholin-4-yl)butanoic acid involves the reaction of benzylamine with gamma-butyrolactone, followed by the addition of morpholine and subsequent hydrolysis. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The purity and yield of the synthesis can be improved by using different reaction conditions and purification methods.
properties
IUPAC Name |
2-(2-benzylmorpholin-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-14(15(17)18)16-8-9-19-13(11-16)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGGKGTIIYYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzylmorpholin-4-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[4-(Dimethylamino)phenyl]phenyl]-2-hydroxyacetic acid](/img/structure/B7479734.png)

![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)

![2-(Pyridin-2-yl)-6-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B7479751.png)
![N,N-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7479761.png)
![Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)



![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)
